An In-depth Technical Guide to 4-(2,3-Dimethoxyphenyl)butanoic Acid
An In-depth Technical Guide to 4-(2,3-Dimethoxyphenyl)butanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2,3-Dimethoxyphenyl)butanoic acid, a molecule of interest in biochemical and pharmaceutical research. We will delve into its fundamental chemical properties, outline a robust synthetic pathway with detailed experimental considerations, and discuss its known biological activities, grounding all information in authoritative scientific principles.
Core Molecular Profile and Physicochemical Properties
4-(2,3-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative of a dimethoxy-substituted benzene ring. Its structure, featuring a flexible butyric acid chain, makes it an analogue of butyrate, a known histone deacetylase (HDAC) inhibitor. Understanding its core properties is the first step in its application for research and development.
The key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | |
| Exact Mass | 224.105 g/mol | [1] |
| CAS Number | 64400-76-6 | [2][3] |
| Synonyms | Benzenebutanoic acid, 2,3-dimethoxy- | [3] |
| Melting Point | 58.5 °C | [2] |
| Boiling Point (Predicted) | 326 °C | [2] |
| LogP (Octanol-Water) | 2.11 | [1] |
| pKa (Acidic, Predicted) | 4.42 | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid can be efficiently achieved via a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This approach is a classic and reliable method for adding an alkyl chain to an activated aromatic ring.
Rationale for Synthetic Strategy
The choice of a Friedel-Crafts acylation as the initial step is deliberate. The methoxy groups on the benzene ring are strong activating groups, directing electrophilic substitution to the para position (position 5) relative to the methoxy groups. Using succinic anhydride as the acylating agent directly installs the required four-carbon backbone. Direct Friedel-Crafts alkylation is avoided as it is prone to polysubstitution and carbocation rearrangements, leading to a mixture of products. The subsequent reduction of the ketone is a standard and high-yielding transformation.
Visualized Synthesis Workflow
Caption: Proposed two-step synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
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Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to the DCM. Expertise Note: The reaction is highly exothermic and releases HCl gas; proper quenching and ventilation are critical. Using a slight excess of the Lewis acid catalyst ensures complete reaction.
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Reactant Addition: In a separate flask, dissolve 1,2-dimethoxybenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM.
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Acylation Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Workup and Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.
Step 2: Clemmensen Reduction to 4-(2,3-Dimethoxyphenyl)butanoic acid
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Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water. Trustworthiness Note: Mercury compounds are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Reduction: To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and toluene. Add the crude 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid from Step 1.
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Heating: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Periodically add more concentrated HCl to maintain acidic conditions.
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Isolation: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2x).
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Final Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(2,3-Dimethoxyphenyl)butanoic acid.
Biological Activity and Research Applications
This compound is recognized as a butyrate analogue. Research has indicated its potential effects on apoptosis, cell proliferation, and histone deacetylase (HDAC) activity, particularly in HT-29 colorectal cancer cells[4].
Mechanism of Action as an HDAC Inhibitor
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs cause hyperacetylation of histones, resulting in a more relaxed chromatin structure, which allows for the transcription of tumor suppressor genes. Butyrate and its analogues, like 4-(2,3-Dimethoxyphenyl)butanoic acid, are thought to exert their anti-cancer effects through this mechanism.
Caption: Logical pathway of HDAC inhibition leading to anti-cancer effects.
Conclusion
4-(2,3-Dimethoxyphenyl)butanoic acid is a compound with significant potential in oncological research due to its activity as an HDAC inhibitor. Its chemical properties are well-defined, and its synthesis can be accomplished through established organic chemistry reactions. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this molecule in further studies aimed at developing novel therapeutic strategies.
References
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U.S. Environmental Protection Agency (EPA). 4-(2,3-Dimethoxyphenyl)butanoic acid Properties. [Link]
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Pharmaffiliates. 4-(3,4-Dimethoxyphenyl)butanoic Acid-d6. [Link]
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Mol-Instincts. 4-(2,3-Dimethoxyphenyl)butanoic Acid. [Link]
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PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]
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U.S. Environmental Protection Agency (EPA). 4-(2,3-Dimethoxyphenyl)butanoic acid Synonyms. [Link]
